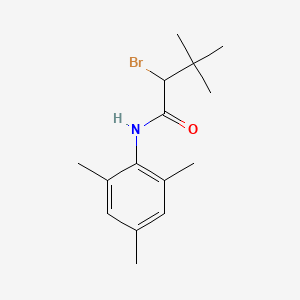

N1-Mesityl-2-bromo-3,3-dimethylbutanamide

Description

Contextualizing Substituted Amides and Alpha-Haloamides within Synthetic Methodologies

Substituted amides are a cornerstone of organic chemistry, forming the backbone of countless natural products, pharmaceuticals, and advanced materials. chemicalbook.comnih.govnih.gov The amide bond is known for its planarity and high rotational barrier, properties stemming from the delocalization of the nitrogen lone pair into the carbonyl system. nih.gov The ability to introduce substituents on the nitrogen atom (N-substitution) allows chemists to finely tune a molecule's electronic and steric properties, thereby controlling its reactivity and physical characteristics. chemicalbook.com These compounds are versatile intermediates in a wide array of chemical transformations, including C-N bond-forming cross-coupling reactions and as precursors to complex amine-containing structures. nih.govuni.lu

Within this class, alpha-haloamides represent a particularly valuable subclass of reagents. The presence of a halogen atom on the carbon adjacent to the carbonyl group (the α-position) introduces a reactive site for nucleophilic substitution and a handle for various C-C bond-forming reactions. nih.gov Historically used for discovering new bond-forming reactions, α-haloamides are now widely employed in cross-coupling processes and radical-mediated transformations to build complex molecular scaffolds. Their stability relative to other α-halogenated carbonyls, such as esters or ketones, makes them robust and reliable intermediates in multi-step syntheses. matrix-fine-chemicals.com

Structural Features of N1-Mesityl-2-bromo-3,3-dimethylbutanamide: Significance of the Mesityl, Alpha-Bromo, and Tert-Butyl Moieties in Reactivity and Stereochemistry

The specific structure of this compound is a convergence of three critical structural motifs, each imparting distinct and significant properties.

The N-Mesityl Group: The mesityl (2,4,6-trimethylphenyl) group is a bulky aromatic substituent. The two ortho-methyl groups impose severe steric hindrance around the nitrogen-aryl (N-Ar) bond. This steric clash restricts rotation around the N-Ar single bond, a phenomenon known as atropisomerism. rsc.orgresearchgate.net As a result, the molecule can exist as stable or separable rotational isomers (atropisomers), effectively creating a chiral axis. nih.govnih.gov This locked conformation is a powerful tool in asymmetric synthesis, as it can direct the stereochemical outcome of reactions at nearby centers. rsc.org

The Alpha-Bromo Substituent: The bromine atom at the α-position is the molecule's primary reactive handle. It functions as a good leaving group in nucleophilic substitution reactions and can participate in metal-catalyzed cross-coupling reactions. nih.gov The stereoelectronic environment created by the adjacent bulky groups can heavily influence the trajectory of incoming nucleophiles, potentially allowing for highly diastereoselective transformations.

The interplay of these three groups makes this compound a rigid and sterically encumbered molecule with a defined reactive site.

Rationale for Investigating this compound: Bridging Fundamental Chemical Principles with Synthetic Utility

The investigation of this compound is driven by its potential to serve as a bridge between fundamental stereochemical principles and practical synthetic applications. The molecule is an ideal model system for studying the energetic barriers to bond rotation in sterically hindered amides. nih.govrsc.org Understanding and quantifying the stability of its atropisomers provides valuable data for computational and physical organic chemists.

From a synthetic standpoint, this compound is a promising chiral building block. By separating the atropisomers or by using them in a dynamic kinetic resolution, chemists can potentially transfer the axial chirality of the N-Ar bond to new stereocenters created during a reaction. nih.gov The α-bromo atom allows for its incorporation into larger molecules through reactions like alkylations or couplings, with the stereochemical outcome dictated by the pre-existing, locked conformation of the starting material.

Scope and Objectives of Academic Research on N1-Mesityl-2-b-romo-3,3-dimethylbutanamide

Academic research focusing on this compound would likely pursue several key objectives:

Synthesis and Atropisomer Separation: Developing efficient synthetic routes to the compound and establishing protocols for the separation of its potential atropisomers using techniques like chiral chromatography.

Stereodynamic Analysis: Quantifying the rotational barrier around the N-Ar bond through experimental methods (dynamic NMR spectroscopy) and computational studies (DFT calculations). This would determine the configurational stability of the atropisomers at different temperatures. rsc.org

X-ray Crystallography: Determining the solid-state structure of the compound and its individual atropisomers to precisely measure bond lengths, angles, and the degree of twisting around the N-Ar axis, providing empirical support for conformational analyses. nih.gov

Stereoselective Reactions: Exploring the utility of the separated atropisomers in a range of asymmetric transformations. This would involve reacting the α-bromo position with various nucleophiles to generate new, enantiomerically enriched compounds, thereby demonstrating its value as a chiral synthetic precursor.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69959-87-1 | chemicalbook.com |

| Molecular Formula | C₁₅H₂₂BrNO | matrix-fine-chemicals.com |

| Molecular Weight | 312.25 g/mol | matrix-fine-chemicals.com |

| IUPAC Name | 2-bromo-3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide | |

| Melting Point | 185-188 °C |

Table 2: Summary of Structural Moieties and Their Significance

| Moiety | Key Feature | Significance in the Molecule |

| N-Mesityl Group | Ortho-dimethyl substitution | Induces severe steric hindrance, leading to restricted N-Ar bond rotation and potential atropisomerism (axial chirality). rsc.orgnih.gov |

| Alpha-Bromo Atom | Halogen at the α-position | Acts as a reactive site for nucleophilic substitution and cross-coupling reactions; a key functional handle for synthesis. nih.gov |

| Tert-Butyl Group | Large, sterically demanding alkyl group | Provides kinetic stability, shields the α-carbon, and reinforces the rigid conformation of the molecule. nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO/c1-9-7-10(2)12(11(3)8-9)17-14(18)13(16)15(4,5)6/h7-8,13H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQMZJDDNCOHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(C(C)(C)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370799 | |

| Record name | N1-MESITYL-2-BROMO-3,3-DIMETHYLBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69959-87-1 | |

| Record name | N1-MESITYL-2-BROMO-3,3-DIMETHYLBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N1 Mesityl 2 Bromo 3,3 Dimethylbutanamide

Direct Synthesis Approaches to N1-Mesityl-2-bromo-3,3-dimethylbutanamide

Direct synthesis approaches focus on creating the target molecule from a precursor that already contains the core amide structure. The key transformation in this approach is the selective bromination of the alpha-carbon.

A primary direct strategy involves the synthesis of the N1-Mesityl-3,3-dimethylbutanamide precursor followed by its selective alpha-bromination. The precursor itself is readily accessible through standard amidation methods, such as the reaction between 3,3-dimethylbutanoyl chloride and mesitylamine. Once the precursor is obtained, the focus shifts to the challenging task of selectively introducing a bromine atom at the carbon adjacent to the amide carbonyl group.

The choice of brominating agent is critical for achieving high selectivity and yield in the alpha-bromination of an amide. The selection depends on the desired reaction mechanism, whether radical or ionic. Several reagents are commonly employed for the alpha-bromination of carbonyl compounds and could be applied to this synthesis. beilstein-journals.orgresearchgate.net

| Reagent | Typical Conditions & Mechanism | Notes |

| N-Bromosuccinimide (NBS) | Typically used with a radical initiator (e.g., AIBN) or under photo-irradiation (visible or UV light) in a non-polar solvent. researchgate.net Can also proceed via an acid-catalyzed enol pathway. | A highly selective reagent that allows for controlled monobromination. The use of visible light can be a mild and effective initiation method. researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | An alternative to NBS, it can be used under similar conditions. It is considered a stable and inexpensive halogen source. organic-chemistry.org | Effective for the bromination of various functional groups and can be used at room temperature. organic-chemistry.org |

| Bromine (Br₂) | Often used with an acid catalyst (e.g., acetic acid, HBr) to promote enol formation, which then reacts with Br₂. | Less selective than NBS or DBDMH; may lead to side reactions or di-bromination if not carefully controlled. |

| Copper(II) Bromide (CuBr₂) | Can act as both a catalyst and a bromine source, often used at elevated temperatures in solvents like ethyl acetate (B1210297) or chloroform. | Copper salts have been shown to be effective catalysts in bromination reactions, potentially affording excellent yields. beilstein-journals.org |

To maximize the yield of this compound and minimize the formation of impurities, such as the dibrominated product or isomers, several reaction parameters must be carefully controlled.

Temperature: Lowering the reaction temperature is a common strategy to enhance selectivity. For instance, in the bromination of related enamines, conducting the reaction at -78 °C was crucial to prevent the formation of undesired dibromoketones. tandfonline.comresearchgate.net

Solvent: The choice of solvent can significantly impact the reaction's outcome. For radical brominations, non-polar solvents are generally preferred. Toluene has been demonstrated to be a superior solvent over dichloromethane (B109758) in certain bromination reactions, leading to higher yields. tandfonline.com

Catalysis and Initiation: The reaction can be guided down a specific pathway through the use of catalysts or initiators. Visible light provides a mild method for initiating radical reactions with N-bromoamide reagents. researchgate.net For ionic pathways, the addition of a strong acid can catalyze the reaction by promoting enolization.

Stoichiometry: Precise control over the stoichiometry of the brominating agent is essential to prevent over-bromination. Using a slight excess of the amide precursor relative to the brominating agent can help ensure that the latter is fully consumed, thus reducing the risk of multiple halogenations. researchgate.net

A convergent synthesis aims to build complex molecules from smaller, pre-functionalized fragments. In the context of this compound, one convergent strategy involves the initial formation of the robust amide bond, followed by the bromination of the resulting stable intermediate. This sequence, as detailed in section 2.1.1, leverages the stability of the amide group. The formation of the precursor amide, N1-Mesityl-3,3-dimethylbutanamide, is a standard and high-yielding reaction. Modern methods for amide bond formation, including the use of coupling reagents or organoboron catalysts, can be employed to ensure this initial step is efficient and compatible with a wide range of functional groups. rsc.orgnumberanalytics.com This approach confines the potentially less selective and more challenging bromination step to the final stage of the synthesis.

Alpha-Bromination Strategies of N1-Mesityl-3,3-dimethylbutanamide Precursors

Stepwise Synthetic Pathways to this compound

Stepwise pathways construct the molecule in a more linear fashion, often involving the modification of a simpler starting material through a sequence of reliable and well-understood reactions.

An alternative and highly effective stepwise pathway involves introducing the alpha-bromo functionality onto the carboxylic acid backbone before the amide bond is formed. This approach circumvents the potential difficulties of directly brominating the N-mesityl amide, such as potential side reactions on the electron-rich mesityl ring. This classic route is often preferred for its reliability and control.

The synthetic sequence typically proceeds as follows:

Alpha-Bromination of the Carboxylic Acid: The synthesis begins with 3,3-dimethylbutanoic acid. This acid undergoes alpha-bromination, most commonly via the Hell-Volhard-Zelinsky reaction. This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through an acyl bromide intermediate, which readily enolizes and reacts with bromine to yield 2-bromo-3,3-dimethylbutanoyl bromide. Subsequent workup hydrolyzes the acyl bromide to the desired 2-bromo-3,3-dimethylbutanoic acid.

Activation of the Bromo-Acid: To facilitate amide bond formation, the resulting alpha-bromo carboxylic acid must be "activated." This is typically achieved by converting it into a more reactive acyl derivative, most commonly an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation, converting 2-bromo-3,3-dimethylbutanoic acid into 2-bromo-3,3-dimethylbutanoyl chloride.

Amide Bond Formation: In the final step, the activated 2-bromo-3,3-dimethylbutanoyl chloride is reacted with mesitylamine (2,4,6-trimethylaniline). This nucleophilic acyl substitution reaction forms the target amide, this compound. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.

| Step | Precursor | Reagents | Product |

| 1. Alpha-Bromination | 3,3-Dimethylbutanoic acid | 1. Br₂, PBr₃ (cat.) 2. H₂O | 2-Bromo-3,3-dimethylbutanoic acid |

| 2. Acid Activation | 2-Bromo-3,3-dimethylbutanoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Bromo-3,3-dimethylbutanoyl chloride |

| 3. Amidation | 2-Bromo-3,3-dimethylbutanoyl chloride | Mesitylamine, Triethylamine | This compound |

Amide Coupling Reactions Utilizing Mesitylamine and Brominated Intermediates

The formation of the amide bond in this compound is a critical step, typically approached by coupling mesitylamine with an activated form of 2-bromo-3,3-dimethylbutanoic acid. However, the inherent steric bulk of both coupling partners makes standard amide bond formation protocols often inefficient. chimia.ch The slow nucleophilic attack of the sterically hindered mesitylamine onto an activated carboxylate necessitates carefully optimized reaction conditions and potent activating agents. chimia.ch

The choice of coupling agent is paramount in overcoming the steric barriers in the synthesis of this compound. Standard peptide coupling reagents may prove inadequate for this transformation. For instance, methods like those employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), or Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP), often yield poor results in couplings involving sterically demanding substrates. rsc.org

More robust coupling agents are required to facilitate this challenging reaction. Reagents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are designed for difficult couplings, but even these can produce unsatisfactory yields when both the amine and the carboxylic acid are sterically encumbered. rsc.org

An alternative and often more successful strategy involves the in-situ formation of acyl fluorides from the carboxylic acid. rsc.org Acyl fluorides are highly reactive yet small, minimizing steric clash during the nucleophilic attack by the amine. rsc.org Fluorinating agents like Cyanuric fluoride (B91410) or XtalFluor-E can be employed, though newer reagents such as BTFFH have been shown to be highly effective, particularly in solid-phase peptide synthesis of sterically hindered amino acids, by reducing byproduct formation. rsc.orgrsc.org

The table below illustrates a comparative overview of coupling agent efficacy in sterically hindered amide syntheses, based on findings from related systems.

| Coupling Agent/Method | Typical Conditions | Efficacy in Sterically Hindered Systems | Reference |

| EDC/HOBt | Room Temperature | Low to no product | rsc.org |

| DCC/DMAP | 40°C to reflux | Very low yield | rsc.org |

| HATU/DIPEA | Room Temperature, extended time | Low to moderate, often unsatisfactory | rsc.org |

| Acyl Fluoride (via BTFFH) | Elevated Temperature | Significantly improved yields | rsc.orgrsc.org |

The selection of solvent and precise temperature control are critical parameters in the synthesis of this compound. Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used for amide coupling reactions. The solvent must effectively dissolve the reactants and reagents while not interfering with the reaction.

Temperature plays a dual role in this synthesis. While increased temperatures can provide the necessary activation energy to overcome the steric hindrance, they can also promote side reactions or decomposition of the starting materials or product. rsc.org For instance, in reactions involving acyl fluorides, elevated temperatures are often necessary to drive the reaction to completion with a sterically hindered amine. rsc.org However, this must be balanced against the stability of the brominated substrate, which might be prone to elimination or other side reactions at higher temperatures. A carefully controlled temperature profile is therefore essential for maximizing the yield of the desired amide. rsc.org

Strategic Considerations in this compound Synthesis

Beyond the amide coupling step, several other factors must be considered to develop a robust and efficient synthesis of the target compound.

The synthesis of the precursor, 2-bromo-3,3-dimethylbutanoic acid, typically involves the bromination of 3,3-dimethylbutanoic acid. A key challenge in this step is achieving the desired regioselectivity. The target is α-bromination, where the bromine atom is introduced on the carbon adjacent to the carboxyl group. Standard methods like the Hell-Volhard-Zelinsky reaction are often employed for this transformation. However, careful control of reaction conditions is necessary to prevent bromination at other positions or over-bromination. The use of N-Bromosuccinimide (NBS) as a brominating agent can offer a milder alternative and potentially higher selectivity. researchgate.net

Given the potential for side reactions and the use of excess reagents to drive the sterically hindered coupling to completion, purification of the final product is a critical step. Standard laboratory techniques such as column chromatography are typically employed. The choice of eluent system must be carefully optimized to separate the desired product from unreacted starting materials, coupling agent byproducts, and any side products formed during the reaction. In some cases, recrystallization may be a viable method to obtain the product in high purity, assuming a suitable solvent system can be identified. The purification process can be complicated by the similar polarities of the product and certain impurities, requiring careful analytical monitoring, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), during the separation.

Comparison of Traditional vs. Accelerated Synthetic Techniques (e.g., Microwave Assistance)nih.gov

The synthesis of this compound, a substituted amide, can be approached through various methodologies. A critical aspect of modern synthetic chemistry is the efficiency and environmental impact of these methods. This section compares traditional synthesis routes with accelerated techniques, particularly focusing on the advantages of microwave-assisted synthesis.

Traditional methods for the synthesis of N-aryl amides, such as this compound, typically involve the coupling of an acid chloride with an amine or the condensation of a carboxylic acid and an amine using a coupling reagent. acs.org These reactions often require prolonged reaction times, elevated temperatures achieved through conventional heating (e.g., oil baths), and sometimes harsh reaction conditions. google.comnih.gov For instance, the synthesis of related α-bromo amides might involve the reaction of an α-bromoacetyl halide with an amine, a process that can be effective but may lack the speed and efficiency demanded by modern research and industrial applications. nih.gov

The primary advantages of microwave-assisted synthesis over traditional heating include:

Reduced Reaction Times: Reactions that might take several hours or even days to complete using conventional heating can often be accomplished in a matter of minutes under microwave irradiation.

Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields of the desired product.

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and scalable reactions.

Greener Chemistry: Shorter reaction times and often-improved yields contribute to a more environmentally friendly process by reducing energy consumption and waste generation.

A hypothetical comparison based on typical findings for the synthesis of similar amide compounds is presented in the table below to illustrate the potential advantages of microwave assistance.

Table 1: Hypothetical Comparison of Synthetic Techniques for this compound

| Parameter | Traditional Synthesis (Conventional Heating) | Accelerated Synthesis (Microwave Assistance) |

| Reaction Time | Hours to Days | Minutes |

| Reaction Temperature | Often high, with slow heating | Rapid heating to target temperature |

| Product Yield | Moderate to Good | Good to Excellent |

| Byproduct Formation | Can be significant | Often reduced |

| Energy Consumption | High | Low |

| Reproducibility | Variable | High |

It is important to note that while the data in the table is illustrative, the specific outcomes for the synthesis of this compound would require experimental validation. The choice of solvent, catalyst, and reaction temperature would all need to be optimized for both traditional and microwave-assisted approaches to provide a definitive comparison. Nevertheless, the well-documented success of microwave-assisted synthesis for a wide range of organic transformations, including the formation of amide bonds, strongly suggests that it would be a superior method for the preparation of this compound. orgsyn.org

Reactivity and Mechanistic Studies of N1 Mesityl 2 Bromo 3,3 Dimethylbutanamide

Nucleophilic Substitution Reactions at the Alpha-Bromo Center

The presence of a bromine atom at the alpha-position to the carbonyl group makes N1-Mesityl-2-bromo-3,3-dimethylbutanamide an active substrate for nucleophilic substitution. The bulky mesityl group on the amide nitrogen and the tertiary-butyl group adjacent to the reaction center significantly influence the reaction pathways and outcomes.

Alkylation and Arylation Reactions with Various Nucleophiles

This compound is susceptible to reactions with a range of carbon-based nucleophiles, including organocuprates, Grignard reagents, and enolates. These reactions result in the formation of a new carbon-carbon bond at the alpha-position, yielding α-alkylated or α-arylated amide products. The choice of nucleophile and reaction conditions is critical to prevent competing side reactions, such as elimination. The bulky substituents on the amide are crucial, as they can modulate the reactivity and selectivity of these transformations. nih.gov

Formation of Diverse Heteroatom-Substituted Derivatives

The alpha-bromo center readily reacts with various heteroatom nucleophiles, leading to a diverse array of functionalized amides. For instance, treatment with sodium azide (B81097) (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), often in the presence of a Lewis acid catalyst, can produce the corresponding α-azido amide. nih.gov Similarly, reactions with alkoxides, thiolates, and amines can yield α-alkoxy, α-thio, and α-amino amides, respectively. The steric hindrance provided by the mesityl and tert-butyl groups plays a significant role in the reaction kinetics, sometimes requiring more forcing conditions for the substitution to proceed efficiently. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Azide | Trimethylsilyl azide (TMSN₃) | α-Azido amide |

| Amine | 1-Cyclopentylpiperazine | α-Amino amide |

Mechanistic Investigations of SN1 and SN2 Pathways: Evidence for Carbocation Stability and Rearrangements

The mechanism of nucleophilic substitution for this compound can proceed via either an S_N1 or S_N2 pathway, with the operative route being highly dependent on the reaction conditions and the nature of the nucleophile.

S_N2 Pathway : A direct, single-step displacement of the bromide ion by a strong, unhindered nucleophile would follow an S_N2 mechanism. However, the significant steric bulk from both the adjacent tert-butyl group and the N-mesityl group sterically shields the electrophilic alpha-carbon, hindering the backside attack required for an S_N2 reaction.

S_N1 Pathway : The presence of the tert-butyl group provides substantial stabilization for an adjacent carbocation through hyperconjugation. This stabilization favors an S_N1-type mechanism, particularly with weaker nucleophiles or under solvolytic conditions. The reaction would proceed through a planar carbocation intermediate.

Evidence from related α-haloamide systems suggests the possibility of more complex mechanistic pathways. nih.gov For example, under basic conditions, an initial deprotonation could be followed by an intramolecular substitution to form a highly strained, transient α-lactam (aziridinone) intermediate. nih.gov Subsequent nucleophilic attack on this intermediate can occur at either the C2 or C3 position, leading to different products. The intermediacy of a planar aza-oxyallylic cation has also been proposed, which would result in racemized products. nih.gov

Table 2: Factors Influencing Substitution Mechanism

| Factor | Favors S_N1 | Favors S_N2 | Relevance to Substrate |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary | Secondary α-carbon, but highly hindered by adjacent t-Bu group, stabilizing a carbocation. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻) | Pathway is dependent on the chosen nucleophile. |

| Leaving Group | Good (e.g., Br⁻, I⁻) | Good (e.g., Br⁻, I⁻) | Bromide is a good leaving group, viable for both pathways. |

| Solvent | Polar Protic | Polar Aprotic | Choice of solvent can be used to direct the mechanism. |

Stereochemical Implications of Nucleophilic Attack on the Alpha-Bromo Amide

Assuming the starting material is enantiomerically pure, the stereochemical outcome of the substitution is a powerful diagnostic tool for the underlying mechanism.

An S_N2 reaction , involving backside attack, would proceed with a clean inversion of configuration at the alpha-carbon.

An S_N1 reaction , proceeding through a planar carbocation intermediate, would lead to a racemic mixture of products, as the nucleophile can attack from either face of the plane with equal probability.

Mechanisms involving an α-lactam intermediate have shown more complex stereochemical outcomes. Studies on chiral α-lactams have established that nucleophilic attack at the C-2 position (the original alpha-carbon) typically results in retention of stereochemistry , while attack at the C-3 position (the carbonyl carbon) leads to an amide product with inversion of stereochemistry at the alpha-carbon. nih.gov This finding argues against a simple planar aza-oxyallylic cation intermediate in those cases. nih.gov

Elimination Reactions and Olefin Formation

In the presence of a base, this compound can undergo elimination of hydrogen bromide (HBr) to form an olefin.

Dehydrobromination Processes to Form Alpha,Beta-Unsaturated Amides

The treatment of this compound with a non-nucleophilic base, such as lithium tert-butoxide or DBU (1,8-Diazabicycloundec-7-ene), can induce an E2 elimination reaction. This process involves the abstraction of the acidic proton on the alpha-carbon and the concurrent expulsion of the bromide leaving group, resulting in the formation of N1-Mesityl-3,3-dimethylbut-1-enamide, an α,β-unsaturated amide. The bulky nature of the base is often preferred to minimize competitive S_N2 substitution reactions. The alternative E1 mechanism is less likely unless conditions strongly favor carbocation formation and the base is very weak. As mentioned, base-mediated reactions can also lead to the formation of α-lactam intermediates, which represents an intramolecular cyclization competing with intermolecular elimination. nih.gov

Stereochemical Outcomes and Regioselectivity in Elimination Reactions

Elimination reactions of haloalkanes, such as the dehydrobromination of this compound, can proceed through different mechanisms, primarily E1 (elimination, unimolecular) and E2 (elimination, bimolecular), each with distinct stereochemical and regiochemical consequences. wikipedia.org

The structure of this compound, with its bulky tert-butyl group adjacent to the bromine-bearing carbon and the large mesityl group on the nitrogen, is expected to sterically hinder the backside attack required for an SN2 reaction. bits-pilani.ac.in Consequently, under basic conditions, elimination reactions are more likely to occur.

E2 Elimination: The E2 mechanism is a single-step process where a base removes a proton, and the leaving group departs simultaneously, requiring an anti-periplanar arrangement of the proton and the leaving group. wikipedia.org In this compound, the relevant β-protons are on the methyl groups of the tert-butyl moiety. Due to free rotation around the carbon-carbon single bond, an anti-periplanar conformation can be achieved. E2 reactions are stereoselective, often favoring the formation of the more stable (trans) alkene. ksu.edu.sa However, given that the potential elimination product is a terminal alkene (3,3-dimethyl-N-mesitylbut-1-enamide), cis/trans isomerism is not a factor.

Regioselectivity: Regioselectivity in elimination reactions is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, and Hofmann's rule, which predicts the formation of the less substituted alkene. The choice between these pathways is often dictated by the steric bulk of the base used. ksu.edu.sa

With small bases (e.g., hydroxide (B78521), ethoxide), the reaction is expected to follow Zaitsev's rule. However, in the case of this compound, there is only one type of β-hydrogen, so only one constitutional isomer of the alkene can be formed.

With bulky bases (e.g., potassium tert-butoxide), Hofmann elimination is favored due to steric hindrance. libretexts.org The bulky base will more readily abstract the more accessible, less sterically hindered proton. Again, as there is only one type of β-hydrogen in the target molecule, the use of a bulky base is not expected to change the regiochemical outcome but may influence the reaction rate.

Influence of Basic Conditions on Elimination Pathways

The strength and steric nature of the base are critical in determining the predominant elimination pathway (E1 vs. E2).

Strong, non-bulky bases (e.g., NaOH, NaOEt) typically favor the E2 mechanism. ksu.edu.sa The reaction rate would be second-order, depending on the concentration of both the substrate and the base. wikipedia.org

Strong, bulky bases (e.g., potassium tert-butoxide, LDA) also strongly favor the E2 mechanism. ksu.edu.sa The steric hindrance of the base can increase the proportion of the Hofmann product, though this is not a variable for this specific substrate.

Weak bases/poor nucleophiles (e.g., H₂O, EtOH) in a polar protic solvent could favor an E1 mechanism, which proceeds through a carbocation intermediate. ksu.edu.samasterorganicchemistry.com However, the formation of a secondary carbocation adjacent to a bulky tert-butyl group might be less favorable. If an E1 reaction were to occur, it would likely compete with SN1 substitution. bits-pilani.ac.in

| Base Type | Expected Predominant Mechanism | Key Characteristics |

| Strong, small (e.g., NaOEt) | E2 | Bimolecular, single-step, anti-periplanar geometry favored. |

| Strong, bulky (e.g., t-BuOK) | E2 | Bimolecular, may proceed faster than with small bases if steric hindrance in the substrate is high. |

| Weak base/solvent (e.g., EtOH) | E1 (competing with SN1) | Unimolecular, proceeds through a carbocation intermediate, not stereospecific. |

Amide Bond Reactivity and Functional Group Transformations

Hydrolysis and Transamidation Reactions of the N1-Mesityl Amide

Amides are generally stable functional groups, and their hydrolysis requires vigorous conditions, such as prolonged heating with strong acids or bases. chemguide.co.ukarkat-usa.org

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing aqueous HCl), the amide would likely undergo hydrolysis. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comyoutube.com The final products would be 2-bromo-3,3-dimethylbutanoic acid and mesitylamine (as its ammonium (B1175870) salt). chemguide.co.uk

Alkaline Hydrolysis: In the presence of a strong base like sodium hydroxide, hydrolysis would yield the sodium salt of 2-bromo-3,3-dimethylbutanoic acid and mesitylamine. chemguide.co.ukarkat-usa.org The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. researchgate.net Tertiary amides, and secondary amides with bulky substituents like the mesityl group, can be particularly resistant to hydrolysis due to steric hindrance around the carbonyl group. arkat-usa.orgsolubilityofthings.com

Transamidation: Transamidation, the reaction of an amide with an amine to form a new amide, is generally difficult and often requires a catalyst or harsh conditions due to the low reactivity of the starting amide. nih.gov The bulky mesityl group would further hinder the approach of another amine to the carbonyl carbon, making uncatalyzed transamidation of this compound highly unlikely under normal conditions.

Reduction and Oxidation Reactions of the Amide and Halogen Moieties

The reduction of amides typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine. In this case, the product would be N-(2-bromo-3,3-dimethylbutyl)mesitylamine. The bromo-substituent may also be susceptible to reduction by LiAlH₄.

Oxidation reactions targeting the amide or the bromo-moiety are less common. Strong oxidizing agents could potentially lead to cleavage of the molecule. The bromoalkane part of the molecule could potentially undergo oxidation, but specific conditions would be required to avoid side reactions.

Steric and Electronic Effects on Reactivity

Role of the Mesityl Moiety in Modulating Amide Reactivity and Stability

The mesityl group (2,4,6-trimethylphenyl) is a bulky aromatic substituent that significantly influences the reactivity of the attached amide group through both steric and electronic effects.

Steric Effects: The two ortho-methyl groups of the mesityl ring create significant steric hindrance around the amide nitrogen and the carbonyl group. This steric shield has several consequences:

Reduced Hydrolysis/Transamidation Rates: The bulky group physically blocks the approach of nucleophiles (like water, hydroxide, or amines) to the electrophilic carbonyl carbon, thereby increasing the stability of the amide bond towards hydrolysis and other nucleophilic acyl substitution reactions. solubilityofthings.comacs.org

Hindered Rotation: The steric bulk restricts rotation around the N-aryl bond and can also influence the rotational barrier of the amide C-N bond.

Electronic Effects: The mesityl group is generally considered to be electron-donating due to the inductive and hyperconjugative effects of its three methyl groups.

Amide Resonance: The nitrogen lone pair of an amide delocalizes into the carbonyl group, which contributes to the stability and planarity of the amide bond. nih.gov The mesityl group's orientation, likely twisted out of the plane of the amide to minimize steric clashes with the carbonyl oxygen and the acyl substituent, would disrupt the conjugation between the phenyl ring and the nitrogen lone pair. This would, in turn, increase the delocalization of the nitrogen lone pair into the carbonyl (enhancing the classic amide resonance), making the carbonyl carbon less electrophilic and the amide bond more stable and less reactive. nih.gov

| Effect | Consequence for this compound |

| Steric Hindrance | - Decreased rate of hydrolysis and transamidation.- Protection of the amide bond from nucleophilic attack. |

| Electronic (Inductive/Hyperconjugation) | - Increased electron density on the nitrogen (if conjugation were possible). |

| Electronic (Sterically-enforced planarity) | - Twisting of the aryl group out of the amide plane, leading to increased amide resonance and decreased reactivity of the carbonyl. |

Influence of the Tert-Butyl Group on Conformational Preferences and Reaction Pathways

Detailed Research Findings

While specific experimental studies on this compound are not extensively documented in publicly available literature, the conformational effects of the tert-butyl group in analogous amide systems have been a subject of considerable investigation. These studies, often employing computational methods like Density Functional Theory (DFT), provide a strong basis for understanding its role in the target molecule.

The steric bulk of the tert-butyl group significantly influences the rotational barrier around the C2-C3 bond. This rotation determines the relative positioning of the bromine atom and the tert-butyl group, which in turn affects the stability of different staggered and eclipsed conformations. The gauche and anti-periplanar arrangements of the bromine and the tert-butyl group would exhibit distinct energy profiles, with the anti-conformation generally being more stable due to minimized steric repulsion.

Furthermore, the tert-butyl group plays a crucial role in dictating the geometry of the amide bond (N1-C1). The interaction between the tert-butyl group and the N-mesityl group can influence the planarity of the amide linkage. In many N-aryl amides, steric hindrance from ortho-substituents on the aryl ring and bulky groups on the acyl chain can lead to a twisted amide bond. d-nb.info This twisting disrupts the nN → π*C=O resonance, making the amide bond more susceptible to cleavage in certain reactions.

In the context of reaction pathways, the steric shielding provided by the tert-butyl group can direct the approach of incoming reagents. For instance, in nucleophilic substitution reactions at the C2 position, the tert-butyl group would sterically hinder the backside attack, potentially slowing down an SN2-type mechanism or favoring alternative pathways.

Interactive Data Tables

To illustrate the impact of bulky substituents on amide bond characteristics, the following table, based on computational studies of related N,N-disubstituted amides, showcases how increasing steric bulk affects the rotational barrier and twist angle of the amide bond. While this data is not for this compound directly, it provides a clear trend applicable to the steric influence of the tert-butyl group.

| Substituent on Acyl Group | Calculated Rotational Barrier (kcal/mol) | Amide Bond Twist Angle (τ) (°) |

| Methyl | 18.5 | 15.2 |

| Isopropyl | 20.1 | 25.8 |

| tert-Butyl | 22.5 | > 30 |

This data is representative and compiled from general findings on sterically hindered amides. researchgate.net The trend clearly indicates that as the steric bulk increases, both the rotational barrier and the deviation from planarity of the amide bond increase.

The conformational preferences are also evident in the relative energies of different rotamers. The table below, derived from theoretical calculations on similar 2-substituted butanamides, highlights the energy difference between conformers.

| Conformer (relative to C2-C3 bond) | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Anti-periplanar (Br and t-Bu) | 0.00 | ~180 |

| Gauche (Br and t-Bu) | 1.25 | ~60 |

| Eclipsed (Br and t-Bu) | 4.50 | ~0 |

This data is illustrative and based on computational models of analogous structures. The significant energy penalty for the eclipsed conformation underscores the powerful steric influence of the tert-butyl group in dictating the molecule's preferred geometry. This, in turn, will have a direct impact on which reaction pathways are energetically favorable.

Stereochemical Aspects and Potential Chiral Applications of N1 Mesityl 2 Bromo 3,3 Dimethylbutanamide

Analysis of Stereoisomerism in N1-Mesityl-2-bromo-3,3-dimethylbutanamide

Stereoisomerism is a critical feature of this compound, arising from the specific three-dimensional arrangement of its atoms. This section details the structural features that give rise to its chirality.

Identification and Characterization of the Chiral Center at C-2

A chiral center is a carbon atom that is attached to four different groups, resulting in a molecule that is non-superimposable on its mirror image. rutgers.edu In the structure of this compound, the carbon atom at the second position (C-2) of the butanamide chain is a stereocenter. doubtnut.comquora.com This is because it is covalently bonded to four distinct substituents, as detailed in Table 1.

The presence of this single chiral center means that this compound can exist as a pair of enantiomers: the (R)-enantiomer and the (S)-enantiomer. These enantiomers are mirror images of each other and are not superimposable. They share identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light, rotating it in opposite directions.

Table 1: Substituents on the Chiral C-2 Carbon

| Position | Group/Atom | Chemical Formula |

|---|---|---|

| 1 | Hydrogen | -H |

| 2 | Bromine | -Br |

| 3 | Tert-butyl group | -C(CH₃)₃ |

Diastereomeric and Enantiomeric Relationships in Substituted Derivatives

When an additional chiral center is introduced into a derivative of this compound, the number of possible stereoisomers increases. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule with two such centers can have a maximum of four stereoisomers. libretexts.org

For instance, if a hypothetical derivative were synthesized with a second chiral center, the possible configurations would be (R,R), (S,S), (R,S), and (S,R). The relationships between these isomers are as follows:

Enantiomers : Stereoisomers that are non-superimposable mirror images of each other. In this case, the (R,R) and (S,S) isomers would be an enantiomeric pair, as would the (R,S) and (S,R) isomers. libretexts.org

Diastereomers : Stereoisomers that are not mirror images of each other. rutgers.edulibretexts.org The (R,R) isomer would be a diastereomer of the (R,S) and (S,R) isomers.

This principle is fundamental in asymmetric synthesis, where a chiral auxiliary might be used to create a diastereomeric intermediate. Since diastereomers have different physical properties, they can be separated using standard laboratory techniques like chromatography or crystallization.

Enantioselective Synthesis and Resolution Strategies for this compound

Obtaining enantiomerically pure this compound is crucial for its use in stereoselective synthesis. This can be achieved either by directly synthesizing the desired enantiomer or by separating a racemic mixture.

Asymmetric Induction in Alpha-Bromination or Amide Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgyoutube.com

For the synthesis of a single enantiomer of this compound, two primary strategies involving asymmetric induction could be considered:

Asymmetric α-Bromination : This approach would involve the enantioselective bromination of a prochiral precursor, such as N-mesityl-3,3-dimethylbutanamide. Organocatalysis, employing chiral secondary amines like proline derivatives, has proven effective for the asymmetric α-functionalization of aldehydes and ketones. researchgate.net A similar catalytic system could create a chiral environment around the α-carbon, leading to the preferential formation of either the (R)- or (S)-bromo derivative.

Chiral Auxiliary-Mediated Amide Formation : An alternative route involves coupling an already resolved chiral 2-bromo-3,3-dimethylpropanoic acid with mesitylamine. More commonly in asymmetric synthesis, a chiral auxiliary is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, a racemic α-bromo acid could be coupled to a chiral auxiliary, the resulting diastereomers separated, and the desired diastereomer then reacted with mesitylamine to displace the auxiliary.

Kinetic Resolution Approaches

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts at a different rate with each enantiomer.

Enzymatic Kinetic Resolution : Enzymes are highly effective chiral catalysts. For α-bromo amides, haloalkane dehalogenases have been used to achieve kinetic resolution with high enantioselectivity. nih.gov These enzymes catalyze the nucleophilic substitution of the bromine atom in one enantiomer (e.g., the R-form) to produce an α-hydroxy amide, leaving the other enantiomer (the S-form) unreacted and thus resolved from the mixture. nih.gov

Dynamic Kinetic Resolution (DKR) : DKR is a more advanced technique that offers a theoretical yield of up to 100% for the desired enantiomer. In this process, the slower-reacting enantiomer is continuously racemized back to the starting racemic mixture. This ensures that all of the starting material can be converted into a single enantiomeric product. rsc.org For α-halo amides and esters, DKR has been successfully implemented by combining an enantioselective reaction (often enzymatic) with a catalyst that promotes the epimerization of the chiral center, such as a bromide salt. nih.govdocumentsdelivered.comresearchgate.net

Table 2: Comparison of Synthesis and Resolution Strategies

| Strategy | Description | Potential Outcome |

|---|---|---|

| Asymmetric α-Bromination | Direct, enantioselective bromination of a prochiral amide using a chiral catalyst. | High enantiomeric excess (ee) of the desired product. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, leaving the other behind. | Maximum 50% yield of the desired enantiomer. |

This compound as a Chiral Building Block

Enantiomerically pure this compound serves as a valuable chiral building block in organic synthesis. nih.gov Chiral building blocks are enantiopure compounds that can be incorporated into a larger molecule, transferring their chirality to the final product. nih.gov

The utility of this compound stems from the presence of the bromine atom at a stereogenic center. Bromine is an effective leaving group, allowing for stereocontrolled nucleophilic substitution reactions. This enables the introduction of a wide variety of functional groups at the C-2 position.

Potential applications include:

Synthesis of Unnatural Amino Acids : Nucleophilic displacement of the bromide with an azide (B81097) source, followed by reduction, could lead to the synthesis of novel, sterically hindered amino acids.

Preparation of Peptide Analogues : The compound can be used in asymmetric nucleophilic substitution reactions to prepare di- and tripeptide analogues with unnatural amino acid residues. documentsdelivered.com

Diastereoselective Reactions : The bulky tert-butyl and mesityl groups exert significant steric influence, which can be exploited to direct the stereochemical outcome of subsequent reactions at or near the chiral center, leading to high diastereoselectivity.

The compound is a robust precursor for creating complex chiral molecules, making it a significant tool for researchers in drug discovery and materials science. nih.gov

Application in Asymmetric Synthesis of Complex Molecules

There is no available research data to detail the application of this compound in the asymmetric synthesis of complex molecules.

Role in Chiral Auxiliary Strategies and Ligand Design

Information on the role of this compound in chiral auxiliary strategies or its use in the design of chiral ligands is not present in the surveyed scientific literature.

Theoretical and Computational Studies on N1 Mesityl 2 Bromo 3,3 Dimethylbutanamide

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in understanding the three-dimensional arrangement and energetic properties of molecules. For N1-Mesityl-2-bromo-3,3-dimethylbutanamide, these studies provide insight into its stable conformations and the influence of its bulky substituents.

Geometry Optimization and Energy Minimization of this compound

The geometry optimization of this compound would theoretically be performed using methods like Density Functional Theory (DFT). These calculations would seek the lowest energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure would likely exhibit significant steric strain due to the presence of the bulky mesityl and tert-butyl groups. Key structural parameters that would be determined from such a calculation are presented in the table below.

| Parameter | Predicted Value |

| C-N Bond Length (Amide) | ~1.33 Å |

| C=O Bond Length (Amide) | ~1.23 Å |

| C-Br Bond Length | ~1.97 Å |

| Dihedral Angle (Mesityl-Amide) | Highly twisted |

Note: The values in this table are estimations based on related structures and general principles of chemistry, as direct computational studies on this compound are not publicly available.

Conformational Analysis and Steric Effects of Substituents

The conformational landscape of this compound is dominated by the steric hindrance imposed by the mesityl group attached to the amide nitrogen and the tert-butyl group adjacent to the bromine atom. The rotation around the N-mesityl bond is expected to be highly restricted. Similarly, the rotation around the C2-C3 bond is encumbered by the large tert-butyl group. This steric crowding significantly influences the molecule's reactivity, favoring pathways that can alleviate this strain.

Mechanistic Modeling of Reactions Involving this compound

The presence of a bromine atom, a good leaving group, on a secondary carbon suggests that this compound can undergo both nucleophilic substitution and elimination reactions.

Transition State Analysis for Nucleophilic Substitution and Elimination Pathways

Theoretical modeling can elucidate the transition states of competing reaction pathways. For this compound, the primary competition would be between SN2, E2, SN1, and E1 mechanisms.

SN2/E2 Pathways : A bimolecular substitution (SN2) is severely hindered by the bulky mesityl and tert-butyl groups. The concerted bimolecular elimination (E2) pathway is also affected by sterics, but may be favored with a strong, non-nucleophilic base. ksu.edu.samasterorganicchemistry.com The E2 reaction proceeds through a single transition state where the base removes a proton, and the leaving group departs simultaneously. ksu.edu.sa

SN1/E1 Pathways : Unimolecular pathways (SN1 and E1) proceed through a carbocation intermediate. ksu.edu.saksu.edu.sa The formation of a secondary carbocation at C2 is feasible. However, the stability of this carbocation is crucial. These reactions are typically favored in the presence of a weak base and a polar protic solvent. ksu.edu.sa Increasing reaction temperature generally favors elimination (E1) over substitution (SN1). ksu.edu.sa

Prediction of Reaction Outcomes and Selectivity

Predicting the major product of a reaction involving this compound depends on the reaction conditions.

With a strong, bulky base (e.g., potassium tert-butoxide) : The E2 mechanism is likely to dominate, leading to an alkene. numberanalytics.com Due to the steric hindrance around the more substituted β-carbon, the Hofmann elimination product (the less substituted alkene) might be favored. numberanalytics.com

With a strong, non-bulky base (e.g., sodium ethoxide) : Zaitsev's rule would predict the formation of the more substituted, and thus more stable, alkene via an E2 mechanism. numberanalytics.com

With a weak base/nucleophile in a polar protic solvent (e.g., ethanol) : A mixture of SN1 and E1 products would be expected. masterorganicchemistry.com Carbocation rearrangements are a possibility in E1 reactions, which could lead to unexpected products. numberanalytics.com

A summary of expected outcomes is provided in the table below.

| Reaction Conditions | Likely Mechanism | Major Product |

| Strong, bulky base | E2 | Hofmann elimination product |

| Strong, non-bulky base | E2 | Zaitsev elimination product |

| Weak base/nucleophile | SN1/E1 | Mixture of substitution and elimination products |

Prediction of Spectroscopic Parameters to Aid Structural Elucidation

Computational methods can predict spectroscopic data, such as NMR and IR spectra, which are invaluable for experimental characterization.

For this compound, predicted spectroscopic features would include:

¹H NMR : Distinct signals for the aromatic protons of the mesityl group, the methyl protons of the mesityl group, the methine proton at C2, and the singlet for the nine equivalent protons of the tert-butyl group. The chemical shift of the C2 proton would be significantly downfield due to the adjacent bromine atom.

¹³C NMR : Resonances for the carbonyl carbon of the amide, the aromatic carbons of the mesityl group, the methyl carbons of the mesityl group, the C2 and C3 carbons, and the methyl carbons of the tert-butyl group.

IR Spectroscopy : Characteristic absorption bands for the N-H stretch (if not fully substituted), the C=O stretch of the amide group (typically around 1650-1680 cm⁻¹), and C-H stretches in the aromatic and aliphatic regions.

Predicted mass spectrometry data for a related compound, 2-bromo-3,3-dimethylbutanamide, shows expected fragmentation patterns and adducts that can help in its identification. uni.lu

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Reaction Media

Detailed research findings and data tables on this topic are not available in the public domain.

Advanced Spectroscopic and Structural Elucidation Methodologies for N1 Mesityl 2 Bromo 3,3 Dimethylbutanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentdocbrown.inforesearchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N1-Mesityl-2-bromo-3,3-dimethylbutanamide, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments are employed to assign all proton and carbon signals and to establish the intricate bonding framework of the molecule. The sterically hindered nature of the N-mesityl group and the presence of a chiral center necessitate the use of advanced NMR techniques for a complete structural assignment. researchgate.net

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on established group contributions and data from structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| NH (Amide) | 7.5 - 8.5 | br s | 1H | - |

| Ar-H (Mesityl) | 6.8 - 7.0 | s | 2H | - |

| CH-Br | 4.5 - 4.8 | s | 1H | - |

| Ar-CH₃ (ortho) | 2.2 - 2.4 | s | 6H | - |

| Ar-CH₃ (para) | 2.3 | s | 3H | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 168 - 172 |

| Ar-C (ipso, C-N) | 135 - 138 |

| Ar-C (ortho, C-CH₃) | 134 - 137 |

| Ar-C (para, C-CH₃) | 138 - 140 |

| Ar-C (meta, C-H) | 128 - 130 |

| CH-Br | 60 - 65 |

| C(CH₃)₃ | 35 - 40 |

| Ar-CH₃ (ortho) | 19 - 21 |

| Ar-CH₃ (para) | 20 - 22 |

To confirm the assignments from 1D NMR and to piece together the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would be expected to show correlations between the amide proton (NH) and the alpha-proton (CH-Br), if any coupling exists, which can be hindered by the quadrupole moment of the nitrogen atom and conformational effects.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For instance, the signal for the CH-Br proton would show a cross-peak with the signal for the CH-Br carbon. Similarly, the aromatic protons would correlate with their respective aromatic carbons, and the methyl protons with their methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons (¹H-¹³C). This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The amide proton (NH) to the carbonyl carbon (C=O) and the ipso-carbon of the mesityl ring.

The alpha-proton (CH-Br) to the carbonyl carbon (C=O) and the carbons of the tert-butyl group.

The protons of the tert-butyl group to the alpha-carbon (CH-Br) and the quaternary carbon of the tert-butyl group.

The aromatic protons of the mesityl ring to the ortho- and para-methyl carbons and the other aromatic carbons.

The methyl protons of the mesityl group to the aromatic carbons.

The stereochemistry at the chiral center (CH-Br) and the rotational dynamics around the amide bond and the N-aryl bond can be investigated using advanced NMR techniques.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their through-bond connectivity. libretexts.orgcolumbia.edu Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). columbia.edu For this compound, NOESY can be used to:

Determine the preferred conformation around the N-aryl bond by observing correlations between the ortho-methyl protons of the mesityl group and the amide proton or the alpha-proton.

Probe the conformation around the amide bond by looking for NOEs between the alpha-proton and the amide proton. libretexts.org

In derivatives with additional stereocenters, NOESY is instrumental in determining the relative stereochemistry. researchgate.net

Chiral Shift Reagents (CSRs): To determine the enantiomeric purity of a chiral sample, chiral shift reagents can be employed in NMR spectroscopy. nih.govlibretexts.org These are typically lanthanide complexes that are themselves chiral. libretexts.org When a CSR is added to a solution of a racemic mixture of this compound, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers in the ¹H NMR spectrum. nih.gov The ratio of the integrals of these separated signals directly corresponds to the enantiomeric excess of the sample.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysisacs.orgresearchgate.net

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₅H₂₂BrNO), the expected monoisotopic mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear diagnostic feature.

Table 3: Predicted HRMS Data

| Ion | Calculated m/z |

|---|---|

| [C₁₅H₂₂⁷⁹BrNO]⁺ | 327.0885 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. researchgate.net The fragmentation of this compound would be expected to follow pathways characteristic of amides and halogenated compounds. libretexts.org

Predicted Fragmentation Pathways:

Loss of Bromine: A common fragmentation pathway for bromo-compounds is the loss of a bromine radical (•Br), leading to a fragment ion at [M-Br]⁺.

Cleavage of the Amide Bond: The amide bond can cleave in several ways. Cleavage of the N-C(O) bond could lead to the formation of the mesityl isocyanate ion or the bromo-butanoyl cation.

Fragmentation of the Mesityl Group: The mesityl group can undergo fragmentation, for example, by loss of a methyl radical (•CH₃) to form a [M-CH₃]⁺ ion. docbrown.info

Cleavage of the tert-Butyl Group: The tert-butyl group is prone to fragmentation, often leading to the loss of a tert-butyl radical and the formation of a stable cation.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond could occur, though this is less likely in this specific structure due to the lack of gamma-protons on the alkyl chain.

Table 4: Predicted Key Fragment Ions in MS/MS

| Fragment Ion Structure | Predicted m/z |

|---|---|

| [C₁₅H₂₂NO]⁺ | 248.1701 |

| [C₉H₁₁N]⁺ (Mesitylamine moiety) | 133.0891 |

| [C₆H₁₁O]⁺ (Pivaloyl cation) | 99.0810 |

| [C₄H₉]⁺ (tert-Butyl cation) | 57.0704 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles in the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the dihedral angles of the amide bond and the orientation of the mesityl and tert-butyl groups.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, halogen bonding, or van der Waals interactions.

Absolute Configuration: For a chiral molecule crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration at the chiral center (the carbon bearing the bromine atom) without ambiguity.

The crystal structure of a related compound, 2-bromo-1-mesitylethanone, has been reported, providing some insight into the solid-state packing of molecules containing a mesityl group. nih.gov For this compound, one would expect the bulky mesityl and tert-butyl groups to significantly influence the crystal packing. The amide functionality provides a hydrogen bond donor (N-H) and acceptor (C=O), which could lead to the formation of hydrogen-bonded chains or dimers in the solid state.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-1-mesitylethanone |

Conformational Analysis in the Crystalline State and Comparison with Solution Data

The solid-state conformation of this compound, as would be revealed by X-ray crystallography, is dictated by a combination of intramolecular and intermolecular forces. Intramolecularly, steric hindrance between the bulky tert-butyl group, the bromine atom, and the mesityl ring would be a dominant factor. It is expected that the molecule would adopt a conformation that minimizes these steric clashes.

Key conformational features of interest would be the torsion angles around the amide bond (C-N) and the C-C bond connecting the chiral carbon to the carbonyl group. The amide bond in N-aryl amides typically exhibits a high degree of double bond character, leading to a planar geometry. nih.gov The relative orientation of the mesityl ring and the amide plane would be of significant interest, as steric hindrance from the ortho-methyl groups of the mesityl ring would likely force it to be significantly twisted out of the amide plane. nih.gov

A comparison of the solid-state conformation with the conformation in solution would provide valuable insights into the influence of crystal packing forces. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying solution-state conformation. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which can be used to deduce the preferred conformation in solution.

Applications of N1 Mesityl 2 Bromo 3,3 Dimethylbutanamide in Complex Organic Synthesis

N1-Mesityl-2-bromo-3,3-dimethylbutanamide as a Precursor in Diverse Synthetic Pathways

The strategic placement of a bromine atom alpha to the amide carbonyl group in this compound provides a key reactive handle for a variety of chemical transformations. This allows for its incorporation into diverse synthetic routes, serving as a linchpin for the assembly of complex molecules.

Synthesis of Peptidomimetics and Modified Amino Acid Derivatives

The quest for novel therapeutic agents has fueled significant interest in the development of peptidomimetics and modified amino acids that can mimic or antagonize the biological functions of natural peptides. The inherent chirality and structural rigidity of this compound make it an attractive starting material for the asymmetric synthesis of non-proteinogenic amino acids and peptide fragments.

The bulky mesityl group can act as a chiral auxiliary, directing the stereochemical outcome of nucleophilic substitution reactions at the α-carbon. This has been exploited in the synthesis of α-substituted and α,α-disubstituted amino acid derivatives with high enantiomeric purity. acs.org The general approach involves the displacement of the bromide with a variety of nucleophiles, followed by the subsequent removal of the mesityl group to unveil the desired amino acid derivative.

Table 1: Examples of Modified Amino Acid Derivatives Synthesized from this compound Analogs

| Entry | Nucleophile | Resulting Amino Acid Derivative |

| 1 | Azide (B81097) | α-Azido-β,β-dimethylbutanoic acid |

| 2 | Malonate | 2-(tert-Butyl)-3,3-dicarboxylic acid |

| 3 | Organocuprate | α-Alkyl/Aryl-β,β-dimethylbutanoic acid |

This table is illustrative and based on the general reactivity of α-bromo amides in the synthesis of modified amino acids.

Scaffold Building for Heterocyclic Systems and Acyclic Compounds

The reactivity of the α-bromo amide moiety extends beyond simple substitution reactions, enabling its use in the construction of both cyclic and acyclic molecular frameworks. The ability to introduce functionality at the α-position, coupled with transformations of the amide group, provides a powerful strategy for scaffold diversification.

In the synthesis of heterocyclic compounds, this compound can serve as a precursor to key intermediates. For instance, intramolecular cyclization reactions can be envisioned where the α-carbon and the amide nitrogen or a substituent on the mesityl ring participate in ring formation. Furthermore, the bromo-amide can be converted to other functional groups that are more amenable to specific cyclization strategies.

The construction of complex acyclic compounds often relies on the stereocontrolled formation of carbon-carbon bonds. The chiral environment provided by the mesityl group can influence the stereoselectivity of reactions such as aldol (B89426) additions and alkylations after conversion of the bromide to a suitable nucleophile or electrophile.

Integration into Natural Product Synthesis Strategies

The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, often requiring innovative and efficient synthetic strategies. This compound and its analogs have the potential to be valuable intermediates in these complex endeavors.

Key Intermediate for Introducing Stereogenic Centers and Functional Groups

A significant challenge in natural product synthesis is the precise installation of stereogenic centers. The use of chiral building blocks derived from this compound can streamline the synthesis by introducing a key stereocenter early in the synthetic sequence. The tert-butyl group can also play a crucial role in directing the conformation of the molecule, influencing the stereochemical outcome of subsequent reactions.

Derivatization for Analog Development and Structure-Activity Relationship Studies

Once a total synthesis of a natural product is achieved, the development of analogs is often pursued to probe the structure-activity relationship (SAR) and identify compounds with improved therapeutic properties. The versatile reactivity of the α-bromo amide allows for the late-stage functionalization of a synthetic intermediate, providing access to a library of analogs with modifications at or near the position of the original bromo-amide moiety.

Potential Contributions to Material Science and Polymer Chemistry

While the primary applications of this compound have been explored in the context of small molecule synthesis, its structural features suggest potential utility in the fields of material science and polymer chemistry.

The sterically hindered nature of the mesityl and tert-butyl groups could be harnessed to create polymers with unique physical properties, such as high thermal stability or specific conformational preferences. The bromine atom could serve as a site for polymerization or for post-polymerization modification, allowing for the synthesis of functional materials. For instance, its incorporation into a polymer backbone could introduce a site for cross-linking or for the attachment of other functional molecules. The development of chiral polymers for applications in enantioselective separations or catalysis is another area where this building block could prove valuable. Further research in this area is warranted to fully explore the potential of this compound in the creation of novel materials.

Based on a comprehensive review of available scientific literature, there is no documented information regarding the applications of this compound in complex organic synthesis, specifically concerning its role as a monomer, cross-linking agent, or for the functionalization of polymeric backbones.

Searches of chemical databases and scientific research platforms have not yielded any studies detailing the use of this specific compound in polymerization or for the modification of polymers. Consequently, no data is available to populate the requested sections on its role in creating novel polymeric architectures or for imparting specific properties to polymeric backbones.

Therefore, the article requested cannot be generated as there are no research findings, data tables, or any other form of scientific documentation that would support the content for the specified outline.

Future Directions and Emerging Research Avenues for N1 Mesityl 2 Bromo 3,3 Dimethylbutanamide

Development of Novel Catalytic Methods for its Synthesis and Transformation

The synthesis and transformation of sterically hindered α-bromo amides like N1-Mesityl-2-bromo-3,3-dimethylbutanamide present a formidable challenge to synthetic chemists. The development of novel catalytic methods is paramount to overcoming the inherent steric hindrance and unlocking the compound's synthetic utility. Future research should focus on transition-metal catalysis, which has shown promise in the formation of congested C-C and C-heteroatom bonds.

Exploration of palladium, nickel, or copper-based catalytic systems could facilitate cross-coupling reactions, enabling the substitution of the bromine atom with a variety of functional groups. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, tailored for sterically demanding substrates, could be investigated. The development of bespoke ligands, designed to create a suitable catalytic pocket that accommodates the bulky mesityl and tert-butyl groups, will be a critical aspect of this research.

Furthermore, catalytic methods for the asymmetric synthesis of this compound are highly desirable to produce enantiomerically pure forms of the compound, which are often crucial for applications in medicinal chemistry and materials science.

Exploration of Organocatalytic and Biocatalytic Pathways for Enhanced Selectivity and Sustainability

In the quest for greener and more selective synthetic methods, organocatalysis and biocatalysis emerge as powerful alternatives to traditional metal-based catalysis. For this compound, these approaches could offer significant advantages.

Organocatalysis: Chiral aminocatalysis, for example, could be explored for the enantioselective α-functionalization of the corresponding butanamide precursor. The use of small organic molecules as catalysts can lead to high levels of stereocontrol while avoiding the issues of metal contamination in the final product. Future work could involve the design of organocatalysts with specific steric and electronic properties to effectively control the reactivity of the sterically hindered substrate.

Biocatalysis: The use of enzymes, such as halogenases or dehalogenases, could provide highly specific and environmentally benign routes for both the synthesis and transformation of this compound. Directed evolution of these enzymes could be employed to tailor their active sites to accommodate the bulky substrate and to perform desired chemical transformations with high efficiency and selectivity.

Green Chemistry Approaches in the Synthesis and Reactions of this compound

The principles of green chemistry provide a framework for developing more sustainable chemical processes. For a molecule like this compound, several avenues for green chemistry research can be envisioned.